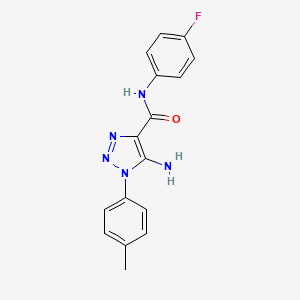
5-amino-N-(4-fluorophenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-N-(4-fluorophenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H14FN5O and its molecular weight is 311.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-amino-N-(4-fluorophenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of 1,2,3-triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on various studies, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H14FN5O
- Molecular Weight : 311.32 g/mol
- IUPAC Name : this compound
Cytotoxicity and Antiproliferative Effects
Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines. For instance:
- Cytotoxic Activity : The compound exhibited selective cytotoxic activity against different cancer cell lines, comparable to established chemotherapeutic agents like doxorubicin. It induced morphological changes in treated cells indicative of apoptosis, such as membrane blebbing and chromatin condensation .
- Mechanism of Action : The compound was found to reduce mitochondrial membrane potential and induce DNA damage in Jurkat T-cells without direct DNA intercalation. This suggests that its mechanism may involve mitochondrial dysfunction leading to apoptotic cell death .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of triazole derivatives:
Study on Cytotoxic Effects
In a recent study evaluating various triazole derivatives for their antiproliferative effects against cancer cell lines:
- Results : The compound was tested alongside others and showed significant inhibition of cell proliferation with an IC50 value comparable to existing treatments.
- : These findings support further investigation into its potential as a therapeutic agent in oncology .
Research on Antimicrobial Properties
Another study focused on the antimicrobial activities of triazole derivatives indicated promising results against various bacterial strains. Although specific data for this compound was not detailed:
Propiedades
IUPAC Name |
5-amino-N-(4-fluorophenyl)-1-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O/c1-10-2-8-13(9-3-10)22-15(18)14(20-21-22)16(23)19-12-6-4-11(17)5-7-12/h2-9H,18H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUXQPHLIXVDCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














